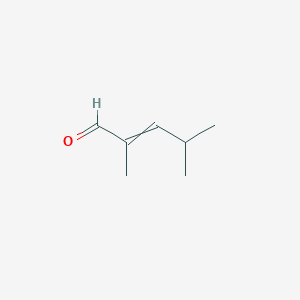

2,4-Dimethylpent-2-enal

Description

4,4-Dimethylpent-2-enal (CAS: 22597-46-2) is an α,β-unsaturated aldehyde with the molecular formula C₇H₁₂O and a molar mass of 112.17 g/mol . Its IUPAC name is (E)-4,4-dimethylpent-2-enal, and its structural features include a conjugated enal system (C=O and C=C bonds) and two methyl groups at the 4-position of the pentene chain . The compound’s SMILES notation is CC(C)(C)/C=C/C=O, and its InChI key is JZJVARRPMMVFRQ-SNAWJCMRSA-N, confirming the trans (E) configuration of the double bond .

This aldehyde has been identified as a volatile organic compound (VOC) emitted by fungal species in the genus Armillaria (e.g., A. gallica and A. ostoyae), where it may play a role in ecological interactions or serve as a biomarker for detecting root rot in urban trees . Its detection via SPME-GC/MS platforms highlights its relevance in environmental monitoring .

Properties

IUPAC Name |

2,4-dimethylpent-2-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-6(2)4-7(3)5-8/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXMYOGGQDRXLAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=C(C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10706127 | |

| Record name | 2,4-Dimethylpent-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10706127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188647-29-2 | |

| Record name | 2,4-Dimethylpent-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10706127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimethylpent-2-enal can be synthesized through several methods. One common approach involves the aldol condensation of 2,4-dimethylpentan-2-one with formaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the enal product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic dehydrogenation of 2,4-dimethylpentan-2-ol. This process uses metal catalysts such as copper or palladium and is conducted at high temperatures to achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylpent-2-enal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol, 2,4-dimethylpentan-2-ol, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

Addition: Bromine (Br₂), Hydrogen chloride (HCl)

Major Products Formed:

Oxidation: 2,4-Dimethylpentanoic acid

Reduction: 2,4-Dimethylpentan-2-ol

Addition: 2,4-Dibromo-2,4-dimethylpentane (with Br₂)

Scientific Research Applications

2,4-Dimethylpent-2-enal has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research into its potential pharmacological properties is ongoing, with some studies exploring its use as an intermediate in drug synthesis.

Industry: It is utilized in the production of fragrances and flavoring agents due to its distinct odor profile.

Mechanism of Action

The mechanism by which 2,4-Dimethylpent-2-enal exerts its effects depends on the specific reaction or application. In oxidation reactions, the aldehyde group undergoes nucleophilic attack by the oxidizing agent, leading to the formation of a carboxylic acid. In reduction reactions, the aldehyde group is reduced to an alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Table 1: Key Properties of 4,4-Dimethylpent-2-enal and Related Aldehydes

Key Differences :

- Chain Length and Branching : 4,4-Dimethylpent-2-enal’s branched structure (two methyl groups at C4) distinguishes it from linear aldehydes like pent-2-enal or longer-chain analogs like 2-octen-1-al. This branching may enhance its volatility or stability compared to unbranched analogs .

- Ecological Role : Unlike 2-octen-1-al (a common fungal VOC), 4,4-dimethylpent-2-enal is specifically associated with Armillaria species, suggesting genus-specific biosynthetic pathways .

Functional Group Comparisons

α,β-Unsaturated Aldehydes

These compounds are reactive due to conjugation between the carbonyl and double bond.

Terpenoids and Sesquiterpenes

Unlike terpenes, which are often biosynthesized via mevalonate pathways, enals like 4,4-dimethylpent-2-enal may derive from lipid oxidation or specialized aldehyde synthases .

Environmental Detection

4,4-Dimethylpent-2-enal has been proposed as a diagnostic marker for Armillaria-induced root rot in urban trees, detectable via e-nose and SPME-GC/MS . Its emission correlates with fungal activity under stress conditions (e.g., soil compaction), offering a non-invasive monitoring tool .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.